6-Bromoindolizine-2-carboxylic acid

CAS No.: 1206971-05-2

Cat. No.: VC2592797

Molecular Formula: C9H6BrNO2

Molecular Weight: 240.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206971-05-2 |

|---|---|

| Molecular Formula | C9H6BrNO2 |

| Molecular Weight | 240.05 g/mol |

| IUPAC Name | 6-bromoindolizine-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H6BrNO2/c10-7-1-2-8-3-6(9(12)13)4-11(8)5-7/h1-5H,(H,12,13) |

| Standard InChI Key | NJTWQSPKHQNJPH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN2C1=CC(=C2)C(=O)O)Br |

| Canonical SMILES | C1=CC(=CN2C1=CC(=C2)C(=O)O)Br |

Introduction

Chemical Identity and Basic Properties

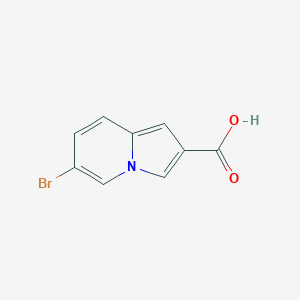

6-Bromoindolizine-2-carboxylic acid is classified as an indolizine derivative, featuring a bicyclic heterocyclic structure with a five-membered nitrogen-containing ring fused to a six-membered carbon ring. The compound is characterized by a bromine substituent at the 6-position and a carboxylic acid group at the 2-position. This unique structural arrangement contributes to its chemical reactivity and potential biological activities.

The compound is identified by the following chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1206971-05-2 |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| IUPAC Name | 6-bromoindolizine-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H6BrNO2/c10-7-1-2-8-3-6(9(12)13)4-11(8)5-7/h1-5H,(H,12,13) |

| Standard InChIKey | NJTWQSPKHQNJPH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN2C1=CC(=C2)C(=O)O)Br |

| PubChem ID | 82388171 |

Structural Characteristics

The structure of 6-Bromoindolizine-2-carboxylic acid features several important elements that contribute to its chemical behavior:

Indolizine Core

The indolizine scaffold consists of a fused bicyclic system with a bridgehead nitrogen atom. This unique arrangement creates a π-electron-rich system with distinct electronic properties compared to other heterocyclic compounds. The nitrogen in the indolizine core contributes to the molecule's basicity and ability to participate in various chemical reactions .

Functional Groups

The compound contains two key functional groups that significantly influence its reactivity:

-

Carboxylic Acid Group: The carboxylic acid moiety at the 2-position provides a reactive site for various transformations, including esterification, amidation, and decarboxylation reactions. This group enables the compound to engage in hydrogen bonding and influences its solubility properties .

-

Bromine Substituent: The bromine atom at the 6-position introduces unique reactivity patterns, particularly for coupling reactions and nucleophilic substitutions. This halogen substituent can serve as a leaving group in various synthetic transformations, making the compound valuable for building more complex molecular structures.

The combination of these structural features creates a versatile synthetic intermediate with applications in the preparation of biologically active compounds and other functional materials.

Physical and Chemical Properties

6-Bromoindolizine-2-carboxylic acid exhibits physical and chemical properties consistent with its structural features. While specific experimental data on physical parameters is limited in the available literature, certain properties can be inferred from its structure:

Physical State and Appearance

The compound is typically encountered as a solid at room temperature, consistent with its molecular weight and the presence of a carboxylic acid group, which tends to increase melting points through hydrogen bonding interactions.

Solubility

The carboxylic acid functionality suggests that 6-Bromoindolizine-2-carboxylic acid would exhibit moderate solubility in polar organic solvents such as alcohols, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The compound is likely to show pH-dependent solubility in aqueous media, with increased solubility at higher pH due to deprotonation of the carboxylic acid group .

Reactivity

The compound demonstrates reactivity patterns associated with both the indolizine core and its functional groups:

-

Carboxylic Acid Reactions: The carboxylic acid group can participate in typical carboxylic acid reactions, including esterification, amide formation, and salt formation with bases .

-

Bromine-Centered Reactions: The bromine substituent enables various coupling reactions, including Suzuki, Stille, and Sonogashira couplings, making the compound valuable for carbon-carbon bond formation reactions.

-

Heterocyclic Ring Reactions: The indolizine core can participate in electrophilic and nucleophilic substitution reactions, as well as various transformations typical of nitrogen-containing heterocycles .

Applications in Organic Synthesis

6-Bromoindolizine-2-carboxylic acid represents a valuable building block in organic synthesis due to its functional groups and heterocyclic structure:

As a Synthetic Intermediate

The compound's dual functionality (bromine substituent and carboxylic acid group) makes it a versatile intermediate for the synthesis of more complex molecules:

-

Coupling Reactions: The bromine substituent enables various metal-catalyzed coupling reactions to introduce diverse substituents at the 6-position, expanding the structural diversity of indolizine derivatives.

-

Carboxylic Acid Transformations: The carboxylic acid group can be converted to esters, amides, and other derivatives, allowing for the introduction of additional functionality and modification of physical properties .

Library Development

The compound can serve as a core structure for the development of compound libraries for structure-activity relationship studies, similar to approaches used with other heterocyclic carboxylic acids such as chromone-2-carboxylic acids .

Related Derivatives

Several compounds structurally related to 6-Bromoindolizine-2-carboxylic acid have been reported in the literature, providing context for understanding its properties and potential applications:

Methyl 6-bromoindolizine-2-carboxylate

This methyl ester derivative (CAS: 1162262-40-9) is closely related to 6-Bromoindolizine-2-carboxylic acid and shares many structural features. It has the molecular formula C₁₀H₈BrNO₂ and a molecular weight of approximately 254.08 g/mol. This ester could serve as a protected form of the carboxylic acid and may offer improved solubility in certain organic solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume